1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine
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Overview
Description
1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine is an organic compound with the molecular formula C22H15F3N2O It is known for its unique chemical structure, which includes a phthalazine core substituted with a benzyl group and a trifluoromethylphenoxy group
Preparation Methods
The synthesis of 1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phthalazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the trifluoromethylphenoxy group: This step can be carried out using trifluoromethylphenol derivatives and appropriate coupling reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and phenoxy positions, using reagents like halides and bases.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The benzyl and phenoxy groups contribute to its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine can be compared with other similar compounds, such as:
1-Benzyl-4-[3-(trifluoromethyl)phenoxy]pyridazine: Similar structure but with a pyridazine core instead of a phthalazine core.
1-Benzyl-4-[3-(trifluoromethyl)phenoxy]quinazoline: Similar structure but with a quinazoline core.
1-Benzyl-4-[3-(trifluoromethyl)phenoxy]benzoxazine: Similar structure but with a benzoxazine core.
The uniqueness of this compound lies in its specific phthalazine core, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O/c23-22(24,25)16-9-6-10-17(14-16)28-21-19-12-5-4-11-18(19)20(26-27-21)13-15-7-2-1-3-8-15/h1-12,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJFZCYOGIFJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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